5-Hydroxy-5-methylhydantoin

DNA Repair Glycosylase Kinetics Oxidative Stress

Specifically source 5-Hydroxy-5-methylhydantoin for its unique, evidence-backed role as an irreversible 'molecular trap' for DNA glycosylases like Fpg, enabling high-resolution structural studies (cryo-EM/X-ray). Its pH-dependent isomerization demands precise handling, making verified purity critical for reproducible enzymology (kcat/Km) and translesion synthesis polymerase assays. Ensure your supplier guarantees ≥98% purity and proper storage at -20°C, shipped on dry ice, to maintain functional integrity for your oxidative stress and DNA repair research.

Molecular Formula C4H6N2O3
Molecular Weight 130.1 g/mol
CAS No. 10045-58-6
Cat. No. B043818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-5-methylhydantoin
CAS10045-58-6
Synonyms5-Hydroxy-5-methyl-2,4-imidazolidinedione;  5-Methyl-5-hydroxyhydantoin; 
Molecular FormulaC4H6N2O3
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)O
InChIInChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8)
InChIKeyCNQHZBFQVYOFGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-5-methylhydantoin (CAS 10045-58-6) Procurement Guide: Physicochemical & Structural Profile


5-Hydroxy-5-methylhydantoin is a heterocyclic hydantoin derivative characterized by a 5-hydroxy-5-methyl substitution on the imidazolidine-2,4-dione core, exhibiting a melting point of 166°C and a predicted pKa of 8.30 . It is structurally related to other oxidatively generated DNA base lesions and is recognized as a key intermediate in advanced glycation endproduct (AGE) pathways . Its molecular formula is C4H6N2O3 with an average mass of 130.102 Da .

5-Hydroxy-5-methylhydantoin Procurement: Why Hydantoin Derivatives Are Not Interchangeable


Generic substitution among hydantoin derivatives is unsupported due to profound functional divergence driven by substituent-specific effects. In the context of oxidative DNA damage, 5-Hydroxy-5-methylhydantoin uniquely acts as an irreversible 'molecular trap' for DNA glycosylases—a property not shared by structurally similar lesions like thymine glycol or 5-hydroxyhydantoin, which are processed via conventional base excision repair [1]. Moreover, its pH-dependent isomerization profile dictates experimental handling conditions that differ markedly from its des-methyl analog, directly impacting reproducibility in biochemical assays [2].

5-Hydroxy-5-methylhydantoin Evidence-Based Selection Guide: Quantitative Comparative Data


Substrate Specificity: kcat/Km Comparison Against Established Oxidative DNA Lesions

Kinetic analysis demonstrates that 5-Hydroxy-5-methylhydantoin is a highly efficient substrate for bacterial endonuclease III (endo III), exhibiting a kcat/Km ratio that is significantly higher than that of 5-hydroxycytosine and only slightly lower than that of 8-oxo-7,8-dihydroguanine [1].

DNA Repair Glycosylase Kinetics Oxidative Stress

Irreversible DNA Glycosylase Entrapment: A Unique Mechanism vs. Conventional Lesion Processing

Unlike typical oxidative lesions such as 8-oxoGua or thymine glycol which undergo catalytic excision, 5-Hydroxy-5-methylhydantoin forms a covalent adduct with the N-terminal proline of formamidopyrimidine-DNA glycosylase (Fpg), leading to irreversible enzyme entrapment and the first crystal structure of a suicide complex between a DNA glycosylase and unrepaired DNA [1].

Enzyme Mechanism DNA Repair Suicide Inhibition

pH-Dependent Isomerization Suppression: Handling Stability vs. Other Hydantoins

5-Hydroxy-5-methylhydantoin nucleoside undergoes complex isomerization into α/β-furanose and α/β-pyranose anomers. This isomerization is greatly suppressed at pH 6 compared to higher pH, a behavior that may differ from the non-methylated analog 5-hydroxyhydantoin due to the additional steric and electronic effects of the C5-methyl group [1].

Nucleoside Chemistry Stability Studies Analytical Method Development

Replication Blocking Potency: Strongly Blocking Lesion for Multiple Polymerases

In vitro primer extension assays demonstrate that 5-Hydroxy-5-methylhydantoin acts as a strongly blocking lesion for three distinct DNA polymerases: Klenow fragment of E. coli polymerase I, Taq DNA polymerase, and DNA polymerase β [1].

DNA Replication Lesion Bypass Polymerase Fidelity

5-Hydroxy-5-methylhydantoin Application Scenarios: Validated Use Cases for Procurement Decisions


Investigating Base Excision Repair (BER) Kinetics and Substrate Specificity

Due to its high catalytic efficiency with endonuclease III—comparable to that of 8-oxoGua and significantly exceeding that of 5-hydroxycytosine [1]—5-Hydroxy-5-methylhydantoin is ideally suited for quantitative studies of DNA glycosylase activity. Its use enables precise determination of kinetic parameters (kcat, Km) for repair enzymes, facilitating comparative enzymology and inhibitor screening in oxidative stress research.

Structural Biology of DNA Repair: Trapping Glycosylase-DNA Complexes

The unique ability of 5-Hydroxy-5-methylhydantoin to form an irreversible, covalent 'suicide complex' with Fpg glycosylase [1] provides a powerful approach for stabilizing otherwise transient enzyme-substrate interactions. This property is essential for high-resolution structural studies (X-ray crystallography, cryo-EM) aimed at elucidating the molecular mechanisms of DNA damage recognition and excision.

Studying DNA Polymerase Fidelity and Replication Fork Stalling

As a strongly blocking lesion for multiple replicative DNA polymerases (Klenow fragment, Taq, pol β) [1], 5-Hydroxy-5-methylhydantoin is a valuable tool for examining the mechanisms of replication arrest, translesion synthesis, and mutagenesis. It is particularly useful for assays designed to measure polymerase processivity, fidelity, and the recruitment of bypass polymerases in vitro.

Analytical Method Development and Nucleoside Chemistry Reference

The well-characterized pH-dependent isomerization profile of 5-Hydroxy-5-methylhydantoin [1], along with its established physicochemical properties (melting point, pKa, LogP) [2], makes it an excellent reference standard for HPLC, LC-MS, and NMR method development. It serves as a critical control for ensuring the stability and purity of nucleoside analog preparations in biochemical and synthetic chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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